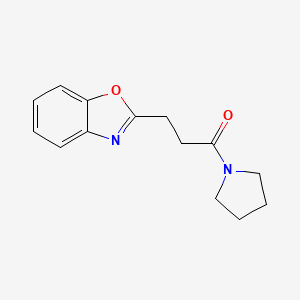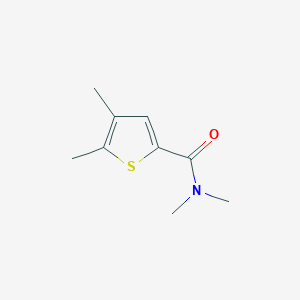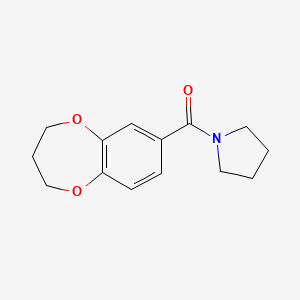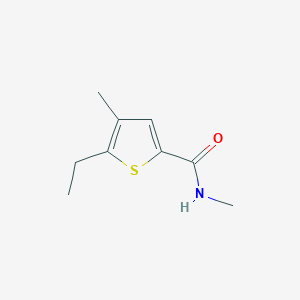![molecular formula C22H18ClN3OS B7500315 4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)
4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential for use in various scientific applications, including as a tool for studying biological systems and as a potential therapeutic agent. In
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), which means that it blocks the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can help to alleviate symptoms of anxiety and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole are still being studied. However, it has been shown to have anxiolytic and antidepressant properties, which suggests that it may have an effect on the levels of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole in lab experiments is its potential as a tool for studying biological systems. It has also been shown to have anxiolytic and antidepressant properties, which makes it a potential therapeutic agent for the treatment of anxiety and depression. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole. One direction is to further explore its mechanism of action and its effects on neurotransmitter levels in the brain. Another direction is to investigate its potential as a therapeutic agent for the treatment of anxiety and depression. Additionally, researchers could explore its potential for use in other scientific applications, such as in the study of other biological systems or in drug discovery.
Synthesis Methods
The synthesis of 4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole is a complex process that involves several steps. The initial step involves the reaction of 4-chlorobenzonitrile with sodium sulfide to form 4-chlorobenzyl sulfide. This is followed by the reaction of 4-chlorobenzyl sulfide with 2-phenoxyethanol to form 4-chlorobenzyl 2-phenoxyethyl sulfide. The final step involves the reaction of 4-chlorobenzyl 2-phenoxyethyl sulfide with phenylhydrazine to form 4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole.
Scientific Research Applications
4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole has shown potential for use in various scientific applications. It has been used as a tool for studying biological systems, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant properties, making it a potential therapeutic agent for the treatment of anxiety and depression.
properties
IUPAC Name |
4-(4-chlorophenyl)-3-(2-phenoxyethylsulfanyl)-5-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS/c23-18-11-13-19(14-12-18)26-21(17-7-3-1-4-8-17)24-25-22(26)28-16-15-27-20-9-5-2-6-10-20/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBOILISPNMVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

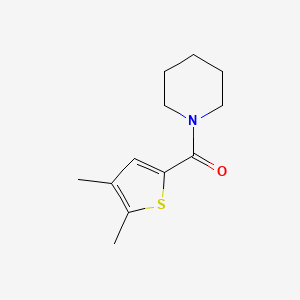
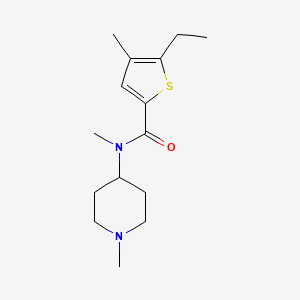
![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)

![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)

![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)

